![molecular formula C37H21N3O B15200883 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile is a complex organic compound that has garnered significant interest in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan coreThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted carbazole compounds. These products can have different electronic and optical properties, making them useful in various applications .
Scientific Research Applications
9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential as a therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile involves its ability to transport charge efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, which facilitate charge transport. Additionally, the presence of the carbonitrile group enhances the compound’s electron-accepting properties, making it an excellent candidate for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
- 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole
- 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene
Uniqueness
Compared to these similar compounds, 9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile exhibits higher thermal stability and better charge transport properties. Its unique molecular structure, which includes both carbazole and dibenzofuran units, allows for enhanced electronic interactions and improved performance in optoelectronic applications .
Properties
Molecular Formula |
C37H21N3O |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
9-(8-carbazol-9-yldibenzofuran-4-yl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C37H21N3O/c38-22-23-16-18-34-29(20-23)27-10-3-6-14-33(27)40(34)35-15-7-11-28-30-21-24(17-19-36(30)41-37(28)35)39-31-12-4-1-8-25(31)26-9-2-5-13-32(26)39/h1-21H |
InChI Key |
LDWLVGFVKGKRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=CC=C6N7C8=C(C=C(C=C8)C#N)C9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



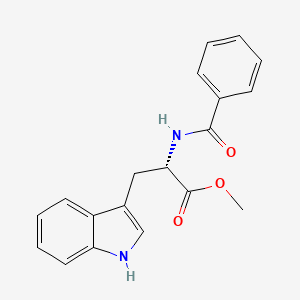
![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
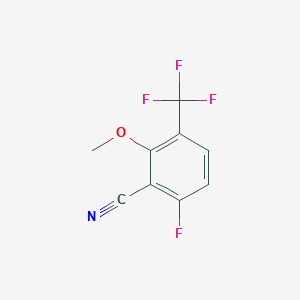

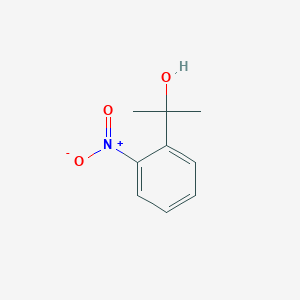



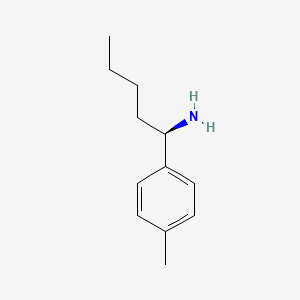

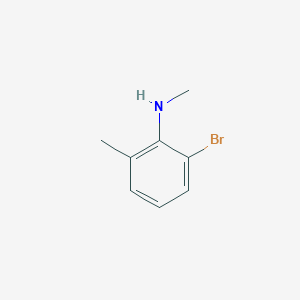
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
